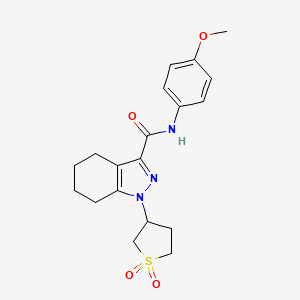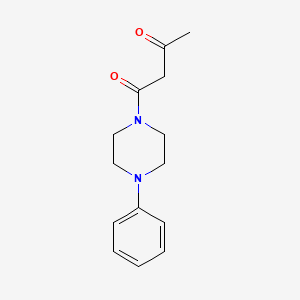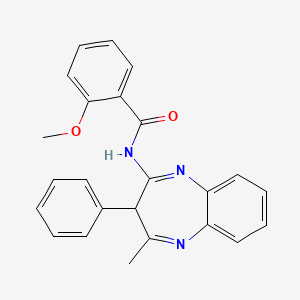![molecular formula C18H22N2O2S B12217180 3,4-Bis[benzylamino]thiolane-1,1-dione](/img/structure/B12217180.png)
3,4-Bis[benzylamino]thiolane-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Bis[benzylamino]thiolane-1,1-dione is an organosulfur compound with the molecular formula C18H22N2O2S This compound is known for its unique structure, which includes a thiolane ring substituted with benzylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis[benzylamino]thiolane-1,1-dione typically involves the reaction of thiolane derivatives with benzylamine. One common method involves the use of triphenylphosphine sulfide on oxirano-3,4-thiolane 1,1-dioxide in the presence of an excess of trifluoroacetic acid . This reaction yields the desired thiolane-1,1-dione compound with benzylamino substitutions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-Bis[benzylamino]thiolane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiolane derivatives.
Substitution: The benzylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of benzylamino-substituted derivatives.
Scientific Research Applications
3,4-Bis[benzylamino]thiolane-1,1-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-Bis[benzylamino]thiolane-1,1-dione involves its interaction with molecular targets and pathways within biological systems. The benzylamino groups may interact with specific enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Indane-1,3-dione: This compound shares some structural similarities and is used in various applications ranging from biosensing to photopolymerization.
Uniqueness
3,4-Bis[benzylamino]thiolane-1,1-dione is unique due to its specific substitution pattern with benzylamino groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H22N2O2S |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
3-N,4-N-dibenzyl-1,1-dioxothiolane-3,4-diamine |
InChI |
InChI=1S/C18H22N2O2S/c21-23(22)13-17(19-11-15-7-3-1-4-8-15)18(14-23)20-12-16-9-5-2-6-10-16/h1-10,17-20H,11-14H2 |
InChI Key |
VBWQFJPGNFMRGR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CS1(=O)=O)NCC2=CC=CC=C2)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}methanamine](/img/structure/B12217098.png)

![1-ethyl-N-[(2-ethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride](/img/structure/B12217105.png)


![5-[(4-chlorophenyl)carbonyl]-4-hydroxy-6-(3-hydroxyphenyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one](/img/structure/B12217116.png)
![3-[4-(Difluoromethoxy)phenyl]propylamine](/img/structure/B12217129.png)
carboxamide](/img/structure/B12217140.png)


![1-(4-fluorophenyl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12217153.png)
![(6E)-6-[(5Z)-5-(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2,4-triazolidin-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12217154.png)
![5-[5-(3,4-Dimethoxy-phenyl)-3-p-tolyl-4,5-dihydro-pyrazol-1-yl]-5-oxo-pentanoic](/img/structure/B12217158.png)
![N-(3,4-dimethylphenyl)-8-(4-fluorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B12217174.png)
